molecular formula C4H6BrNaO2 B14617132 Sodium 2-bromobutyrate CAS No. 58113-95-4

Sodium 2-bromobutyrate

Cat. No.: B14617132
CAS No.: 58113-95-4
M. Wt: 188.98 g/mol
InChI Key: OJTYQIKZPLCFIO-UHFFFAOYSA-M
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Description

Overview of Alpha-Halocarboxylic Acids and Their Salts in Organic Chemistry Research

Alpha-halocarboxylic acids and their corresponding salts are a class of organic compounds characterized by a carboxylic acid group with a halogen atom attached to the alpha-carbon. fishersci.iethermofisher.com These compounds, with the general formula RCHXCO₂H, where X is a halogen, are valuable intermediates in organic synthesis. wikipedia.org They are known for their utility as alkylating agents, readily undergoing nucleophilic substitution at the alpha-carbon. wikipedia.org This reactivity allows for the introduction of various functional groups, making them precursors to a wide array of more complex molecules, including amino acids. wikipedia.org A well-known method for the preparation of α-halo carboxylic acids is the Hell-Volhard-Zelinsky halogenation, which involves the reaction of a carboxylic acid with a halogen in the presence of a phosphorus catalyst. chemistrysteps.com

Historical Development and Significance of 2-Bromobutyric Acid and its Derivatives in Academic Contexts

2-Bromobutyric acid, the parent acid of sodium 2-bromobutyrate (B1202233), is a chiral organic compound that has been a subject of study for over a century. wikipedia.org Its synthesis was developed through the Hell-Volhard-Zelinsky reaction, a classic method for the α-halogenation of carboxylic acids established in 1881. chemistrysteps.comwikipedia.org The significance of 2-bromobutyric acid and its derivatives, including its sodium salt, lies in their role as building blocks in organic synthesis. For instance, 2-bromobutyric acid is a key intermediate in the preparation of the anticonvulsant medication Levetiracetam. wikipedia.org The stereochemistry of 2-bromobutyric acid, with its chiral center at the second carbon, has also been a focus of research, with methods developed for its optical resolution. wikipedia.org The study of its reactions, such as nucleophilic substitutions, has contributed to the broader understanding of reaction mechanisms in organic chemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

58113-95-4

Molecular Formula

C4H6BrNaO2

Molecular Weight

188.98 g/mol

IUPAC Name

sodium;2-bromobutanoate

InChI

InChI=1S/C4H7BrO2.Na/c1-2-3(5)4(6)7;/h3H,2H2,1H3,(H,6,7);/q;+1/p-1

InChI Key

OJTYQIKZPLCFIO-UHFFFAOYSA-M

Canonical SMILES

CCC(C(=O)[O-])Br.[Na+]

Origin of Product

United States

Chemical and Physical Properties of Sodium 2 Bromobutyrate

Sodium 2-bromobutyrate (B1202233), also known as sodium 2-bromobutanoate, is the sodium salt of 2-bromobutyric acid. nih.gov Its chemical structure consists of a four-carbon butyrate (B1204436) chain with a bromine atom at the alpha-position (the second carbon) and a sodium cation associated with the carboxylate group. vulcanchem.com This structure imparts both electrophilic and nucleophilic characteristics to the molecule. vulcanchem.com

Table 1:

Property Value
IUPAC Name sodium;2-bromobutanoate nih.gov
CAS Number 58113-95-4 nih.gov
Molecular Formula C₄H₆BrNaO₂ nih.gov
Molecular Weight 188.98 g/mol nih.gov
Appearance Data not available
Melting Point Data not available

| Solubility | Soluble in polar aprotic solvents vulcanchem.com |

Mechanistic Studies of Reactions Involving 2 Bromobutyrates

Nucleophilic Substitution Reactions of the Alpha-Bromine Atom

Nucleophilic substitution reactions at the carbon atom bearing the bromine in 2-bromobutyrate (B1202233) derivatives are a cornerstone of their chemistry. These reactions are known to proceed at unusually fast rates, a phenomenon attributed to the influence of the adjacent carbonyl group. rsc.org Several mechanistic proposals have been put forward to explain this enhanced reactivity. One theory suggests an initial addition of the nucleophile to the carbonyl group, followed by a 1,2-shift to the alpha position. rsc.org An alternative pathway involves the formation of an epoxide intermediate, which then reacts with the nucleophile at the alpha-carbon. rsc.org

A notable example is the Kornblum substitution, where a halogen is replaced by a nitro group using sodium nitrite. rsc.org While initially characterized for primary and secondary carbons, this reaction has been successfully applied to tertiary centers alpha to an amide carbonyl. rsc.org For instance, the synthesis of ethyl α-nitroisobutyrate from ethyl α-bromoisobutyrate demonstrates the viability of this reaction on a tertiary carbon. rsc.org Hammett plot studies of related substitutions show a strongly positive ρ value, indicating a negatively-charged transition state, which contrasts with typical SN1/SN2 mechanisms. rsc.org

In the context of phase-transfer catalysis, the nucleophilic substitution of organic bromides with sodium azide (B81097) provides a pathway to amino compounds. The catalyst facilitates the solubilization of the azide anion into the organic phase, enabling the reaction to proceed. oup.com Studies on related bromohydrins suggest that in the presence of a phase-transfer catalyst, the nucleophilic attack of the azide anion occurs directly at the alpha-carbon, displacing the bromine atom with high regioselectivity. oup.com

Kinetics and Thermodynamics of Ester Hydrolysis in 2-Bromobutyrate Esters

The hydrolysis of 2-bromobutyrate esters is a reaction of significant mechanistic interest, with both acidic and basic conditions facilitating the cleavage of the ester linkage. The accepted mechanism for both acid and alkaline hydrolysis involves the formation of a common intermediate complex. ias.ac.in In base-catalyzed hydrolysis, the reaction proceeds via a nucleophilic substitution mechanism where a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then decomposes, leading to the formation of a carboxylic acid and an alcohol. scribd.com

Kinetic studies on the hydrolysis of related α-halogenated esters reveal the influence of the halogen substituent on the reaction rate. For instance, in the hydrolysis of α-halogeno propionates, the α-chloropropionate exhibits the lowest activation energy, while the iodo-compound shows the highest. ias.ac.in This is attributed to the interplay between the electron-donating alkyl group and the electron-withdrawing halogen, which affects the stability of the transition state. ias.ac.in The presence of a neighboring carboxylate group, as in the hydrolysis of the α-bromoisobutyrate ion, accelerates the rate of solvolysis. cdnsciencepub.com

The hydrolysis of ethyl-2-bromoisobutyrate in a two-phase medium has been investigated, proposing a sequential reaction mechanism involving the hydrolysis of both the C-Br bond and the ester group. researchgate.net The reaction rate is influenced by factors such as the concentration of the base (e.g., KOH or NaOH) and the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net

ReactionCatalyst/ConditionsEffect on Rate
Hydrolysis of ethyl-2-bromoisobutyrateIncreased KOH or NaOH concentrationIncreased rate researchgate.net
Hydrolysis of ethyl-2-bromoisobutyrateTetrabutylammonium bromide (TBAB)Increased rate researchgate.net
Hydrolysis of ethyl-2-bromoisobutyrateNa2CO3 and C6H5OHRetarded rate researchgate.net
Hydrolysis of 2-bromoisobutyric acidSodium carbonateRetarded rate researchgate.net

Intramolecular Cyclization and Lactone Formation Pathways of Bromobutyrate Anions

Bromobutyrate anions can undergo intramolecular cyclization to form lactones, which are cyclic esters. This process is particularly favorable when it leads to the formation of five- or six-membered rings, such as γ-lactones and δ-lactones. integrated-mcat.com The driving force for this cyclization is the thermodynamic stability of these ring systems. integrated-mcat.com

The formation of γ-lactones from γ-hydroxy acids is often so favorable that the open-chain form can be difficult to isolate. integrated-mcat.com In the case of bromobutyrate anions, the carboxylate group acts as an internal nucleophile, attacking the carbon bearing the bromine atom to displace the bromide ion and form the lactone ring.

Theoretical studies on the gas-phase thermal decomposition of 4-bromobutyric acid to yield butyrolactone and hydrogen bromide suggest a unimolecular reaction mechanism. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations indicate that the hydroxyl oxygen of the carboxylic acid moiety assists in the departure of the bromide ion via a nucleophilic substitution pathway. researchgate.netresearchgate.net An alternative mechanism involving the carbonyl oxygen to form an intimate ion-pair intermediate was considered less likely due to a higher activation energy. researchgate.netresearchgate.net

Gas-Phase Pyrolysis and Ion-Pair Mechanism Investigations of Bromobutyrate Derivatives

The thermal decomposition of bromobutyrate derivatives in the gas phase provides valuable insights into their reaction mechanisms. Studies on the gas-phase elimination kinetics of ethyl 4-bromobutyrate have shown that the reaction proceeds through several parallel and consecutive elimination pathways. researchgate.net The presence of the carboethoxy substituent is believed to provide anchimeric assistance, promoting the elimination of HBr and the formation of butyrolactone through an intimate ion-pair type of mechanism. researchgate.net

Investigations into the pyrolysis of cubane (B1203433) to researchgate.netannulene, a different system but illustrative of gas-phase rearrangements, have utilized theoretical methods like Bonding Evolution Theory (BET) to map the electron density flow and understand the molecular mechanism. rsc.org Such computational approaches are also applied to understand the decomposition of bromobutyrate derivatives.

Plasma-chemical processes also play a role in the fragmentation of these molecules. In the plasma deposition of films from ethyl α-bromoisobutyrate, the retention of the α-bromo-isobutyryl group is crucial for its function as an initiator for surface grafting. acs.org Mass spectrometry analysis of the plasma gas phase reveals that steering the chemistry towards the formation of intact molecular ions and their "soft landing" on the surface is necessary to preserve the desired chemical functionality. acs.org

Radical Polymerization Mechanisms Initiated by 2-Bromobutyrate Analogs

Analogs of 2-bromobutyrate, such as ethyl 2-bromoisobutyrate, are widely used as initiators in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). diva-portal.org In ATRP, a transition metal complex, typically a copper(I) halide, reversibly abstracts the bromine atom from the initiator. diva-portal.org This process generates a carbon-centered radical that can initiate the polymerization of monomers like styrene (B11656) and acrylates. diva-portal.orgacs.org The reversible nature of this activation/deactivation equilibrium allows for the controlled growth of polymer chains, leading to polymers with well-defined molecular weights and low dispersity.

The mechanism of the reductive cleavage of the carbon-halogen bond in these initiators has been a subject of both experimental and theoretical investigation. nih.gov Studies have shown that the dissociative electron transfer to these alkyl halides proceeds in a concerted manner rather than stepwise. nih.gov The activation step in Single Electron Transfer Living Radical Polymerization (SET-LRP) was initially proposed to involve the formation of a radical anion intermediate, but later studies indicated that a true radical anion does not form. Instead, a weakly associated charge-induced donor-acceptor type radical anion complex is generated. nih.gov

The choice of initiator is crucial and is often matched to the monomer being polymerized. For instance, ethyl 2-bromoisobutyrate and ethyl 2-bromopropionate are effective for polymerizing methacrylates. diva-portal.org

InitiatorMonomer(s)Polymerization Technique
Ethyl 2-bromoisobutyrateMethacrylates, Styrene, AcrylatesATRP diva-portal.orgacs.org
Ethyl 2-bromopropionateMethacrylatesATRP diva-portal.org
Propargyl 2-bromoisobutyrateStyrene, Methyl methacrylate (B99206) (MMA), 2-hydroxyethyl methacrylate (HEMA)ATRP

Reactivity and Functional Group Transformations of 2 Bromobutyrates

Alkylation and Acylation Reactions Utilizing Bromobutyrate Intermediates

The alpha-carbon of 2-bromobutyrates is electrophilic, readily undergoing reactions with nucleophiles. This reactivity is harnessed in alkylation and acylation reactions to form new carbon-carbon bonds.

Alkylation Reactions:

Alkylation of enolates derived from esters is a fundamental carbon-carbon bond-forming reaction. In the context of 2-bromobutyrates, the bromine atom serves as a leaving group in reactions with carbanions or other nucleophilic carbon species. For instance, palladium-catalyzed 2-alkylation of indoles with α-bromo esters has been developed, showcasing the ability of these compounds to introduce an alkyl substituent at a specific position on a heterocyclic ring. This method demonstrates good functional group compatibility and proceeds under relatively mild conditions. Mechanistic studies suggest that some of these palladium-catalyzed alkylations may proceed through a radical pathway.

Another approach involves the reaction of α-bromo esters with organometallic reagents. For example, the reaction of ethyl 2-bromobutyrate (B1202233) with di-n-alkylphosphine oxides in the presence of a base like sodium methoxide (B1231860) leads to the formation of phosphinic acids after hydrolysis, demonstrating the reactivity

Applications of 2 Bromobutyrates in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates for Complex Molecule Construction

Sodium 2-bromobutyrate (B1202233) and its corresponding esters are valuable intermediates in the synthesis of more complex molecules due to the reactivity of both the bromo and carboxylate or ester functionalities. ontosight.ai The presence of a bromine atom at the α-position to the carbonyl group makes it susceptible to nucleophilic substitution reactions, a cornerstone of many synthetic strategies. This reactivity allows for the introduction of various functional groups, thereby enabling the construction of intricate molecular frameworks. beilstein-journals.orgmdpi.comdtu.dk

The versatility of 2-bromobutyrates is evident in their application in various synthetic transformations. For instance, they can participate in reactions to form new carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the assembly of complex organic molecules. beilstein-journals.orgmdpi.com The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further modified, or it can be involved in condensation reactions. ontosight.ai

The utility of these compounds as synthetic intermediates is underscored by their role in the preparation of larger, more complex structures. ontosight.aibeilstein-journals.org Their ability to undergo a variety of chemical transformations makes them a valuable tool for chemists in the design and execution of synthetic routes toward challenging molecular targets.

Precursors in the Synthesis of Biologically Active Compounds and Agrochemicals

The chemical reactivity of sodium 2-bromobutyrate and its esters makes them crucial precursors in the production of a wide range of biologically active compounds and agrochemicals. ontosight.aichemicalbook.com Their bifunctional nature, possessing both a reactive bromine atom and a carboxylate or ester group, allows for their incorporation into diverse molecular scaffolds with pharmaceutical or agricultural applications. ontosight.aihilarispublisher.comjrespharm.com

Key Applications:

Application AreaCompound ClassRole of 2-Bromobutyrates
PharmaceuticalsAntiepileptic DrugsKey building block for the synthesis of Levetiracetam and its analogues. google.com
PharmaceuticalsRadiosensitizersIntermediate in the preparation of Efaproxiral Sodium. hilarispublisher.com
AgrochemicalsHerbicidesUsed in the synthesis of aryloxyalkanoic acid herbicides. researchgate.net

Synthetic Routes to Levetiracetam and Analogues

A significant application of 2-bromobutyrate derivatives is in the synthesis of the antiepileptic drug Levetiracetam. google.comsci-hub.ru Various synthetic strategies have been developed that utilize ethyl 2-bromobutyrate as a key starting material. One common approach involves the reaction of ethyl 2-bromobutyrate with 2-pyrrolidinone (B116388) in the presence of a base. google.commyexperiment.org

For instance, a method for preparing Levetiracetam involves adding pyrrolidone to a toluene (B28343) solution of sodium methoxide (B1231860), followed by the addition of ethyl 2-bromobutyrate. google.com The resulting intermediate is then subjected to a series of reactions, including hydrolysis and amidation, to yield Levetiracetam. google.com Another patented method describes the reaction of 2-pyrrolidinone with ethyl 2-bromobutyrate and sodium hydride to form an intermediate that is further processed to obtain Levetiracetam. myexperiment.org

The synthesis of Levetiracetam and its enantiomer can also be achieved through the deracemization of (±)-2-bromobutyric acid. sci-hub.ru This process involves esterification with a chiral auxiliary, separation of the diastereomers, hydrolysis to the desired enantiomer of 2-bromobutyric acid, and subsequent nucleophilic substitution with the sodium salt of 2-pyrrolidinone. sci-hub.ru

Intermediate Preparation for Efaproxiral Sodium

This compound and its derivatives also serve as intermediates in the synthesis of Efaproxiral Sodium, a synthetic allosteric modifier of hemoglobin. hilarispublisher.comselleckchem.com Efaproxiral enhances the oxygenation of hypoxic tumors, making it a potential radiosensitizer in cancer therapy. selleckchem.com

The synthesis of Efaproxiral and its analogues often involves the preparation of phenoxyaromatic acid derivatives. nih.gov While the direct use of this compound in the final steps is not explicitly detailed in the provided search results, the synthesis of related structures, such as phenoxybutyric acid derivatives, suggests the potential involvement of 2-bromobutyrate intermediates. nih.gov The general synthetic strategies for these types of compounds often rely on the alkylation of a phenol (B47542) with a haloalkanoate, such as an ethyl 2-bromobutyrate, followed by hydrolysis of the ester to the corresponding carboxylic acid.

Building Blocks for Novel Heterocyclic Systems

2-Bromobutyrate derivatives are valuable building blocks in the synthesis of a variety of heterocyclic compounds. researchgate.net The presence of both an electrophilic carbon atom (attached to the bromine) and a carbonyl group allows for versatile reactions to form ring structures, particularly those containing nitrogen and sulfur atoms.

Synthesis of Acyclouridine Derivatives

Ethyl 2-bromobutyrate plays a role in the synthesis of 5,6-disubstituted acyclouridine derivatives. researchgate.netresearchgate.net One synthetic approach involves the reaction of ethyl 2-ethylmalonate potassium salt with phenylacetyl chloride to produce ethyl 2-ethyl-3-oxo-4-phenylbutyrate. researchgate.net This intermediate is then condensed with thiourea, followed by desulfurization and subsequent reaction to yield the target acyclouridine derivatives. researchgate.net

Synthesis of Thiazolidinones

A significant application of 2-bromobutyrates in heterocyclic chemistry is the synthesis of thiazolidinone rings. hilarispublisher.comjrespharm.comsciepub.comresearchgate.net Thiazolidinones are a class of heterocyclic compounds with a wide range of biological activities. researchgate.net The synthesis often involves the reaction of a thiosemicarbazone derivative with an α-bromoester, such as ethyl 2-bromobutyrate, in the presence of a base like anhydrous sodium acetate. sciepub.comresearchgate.net

This reaction is believed to proceed through an initial S-alkylation of the thiosemicarbazone by the ethyl 2-bromobutyrate, followed by an intramolecular cyclization to form the thiazolidin-4-one ring with the elimination of an ethanol (B145695) molecule. sciepub.com This method has been used to synthesize various substituted thiazolidinones, including those fused to other heterocyclic systems like imidazo[2,1-b]thiazole. jrespharm.com

Contributions of 2 Bromobutyrates to Polymer Science and Materials Chemistry

Atom Transfer Radical Polymerization (ATRP) Initiation Utilizing Bromobutyrate Derivatives

Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers, and its success heavily relies on the choice of initiator. mdpi.comsigmaaldrich.com Alkyl halides, particularly those with activating groups on the α-carbon, are commonly used as ATRP initiators. acs.org Bromobutyrate derivatives, such as ethyl α-bromobutyrate, are frequently employed because the bromine atom can be reversibly transferred between the growing polymer chain and a transition-metal complex (typically copper-based), maintaining a low concentration of active radicals and minimizing termination reactions. acs.orgresearchgate.net This controlled process allows for the synthesis of polymers with narrow molecular weight distributions and predetermined molecular weights. sigmaaldrich.com

Bromobutyrate initiators have been successfully used in the ATRP of a wide array of vinyl monomers, including styrenes, acrylates, and methacrylates. researchgate.netresearchgate.net The polymerization proceeds in a "living" fashion, where the polymer chains grow at a consistent rate, and the molecular weight of the resulting polymer increases linearly with monomer conversion. acs.orgsigmaaldrich.com This control is crucial for producing polymers with low polydispersity indices (PDI), often below 1.5 and sometimes as low as 1.1, indicating a high degree of uniformity among the polymer chains. researchgate.netgoogle.com

For instance, the ATRP of methyl methacrylate (B99206) (MMA) and styrene (B11656) using an ethyl α-bromobutyrate initiator with a copper bromide/2,2′-bipyridine catalyst system demonstrates the classic features of a controlled polymerization. researchgate.net The ability to control the polymerization of such a diverse range of monomers is a key advantage of using bromobutyrate initiators in ATRP. sigmaaldrich.comd-nb.info Research has also explored various ligands and catalyst systems to optimize the polymerization kinetics and control for different monomers. For example, ligands like N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA) have been shown to yield controlled polymerization of lauryl methacrylate with poly(LMA)s having narrow molecular weight distributions (Mw/Mn ≤ 1.2). researchgate.net

Table 1: Examples of Vinyl Monomers Polymerized via ATRP using Bromobutyrate Initiators
MonomerInitiator System ExampleResulting PolymerKey FindingReference
Styrene (St)Ethyl α-bromobutyrate (EBrB) / CuBr / 2,2′-bipyridinePolystyrene (PSt-Br)Formation of a macroinitiator for subsequent block copolymerization. researchgate.net
Methyl Methacrylate (MMA)Ethyl α-bromobutyrate (EBrB) / CuBr / 2,2′-bipyridinePoly(methyl methacrylate) (PMMA-Br)Synthesis of well-defined polymer with terminal bromine for further reactions. researchgate.net
Methyl Acrylate (MA)Ethyl α-bromobutyrate (EBrB) / CuBr / 2,2′-bipyridinePoly(methyl acrylate) (PMA-Br)Resulted in block copolymers with the most narrow molecular weight distribution. researchgate.net
Lauryl Methacrylate (LMA)Ethyl-2-bromoisobutyrate / CuBr / PMDETAPoly(lauryl methacrylate)Achieved controlled polymerization with narrow molecular weight distribution (Mw/Mn ≤ 1.2). researchgate.net

A significant contribution of bromobutyrate-initiated ATRP is the ability to create complex and well-defined polymer architectures beyond simple linear chains. acs.org Because the bromine end-group of the polymer chain remains active after the initial polymerization, it can be used to reinitiate polymerization with a different monomer, leading to the formation of block copolymers. researchgate.netresearchgate.net This sequential monomer addition is a powerful tool for designing materials that combine the properties of different polymers. researchgate.net

Furthermore, multifunctional initiators containing multiple bromobutyrate groups can be used to grow multiple polymer chains from a central core, resulting in star-shaped polymers. sigmaaldrich.com This "core first" approach allows for precise control over the number and length of the polymer arms. acs.org The ability to dictate chain topology—be it linear, block, star, or branched—is essential for tailoring the macroscopic properties of materials for specific, advanced applications. sigmaaldrich.comacs.org These well-defined structures are critical in fields ranging from nanotechnology to biomedical devices. sigmaaldrich.comontosight.ai

Surface Modification and Functionalization of Materials using Bromobutyrate-based Initiators

Modifying the surface properties of materials is crucial for a vast range of applications, from improving biocompatibility to creating anti-fouling coatings. Bromobutyrate-based initiators are instrumental in this area, enabling the covalent attachment of polymer chains to various substrates through a technique known as surface-initiated ATRP (SI-ATRP). nih.govnih.gov

The "grafting-from" method is a powerful approach for creating dense polymer brush layers on a surface. nih.gov In this technique, initiator molecules, often containing a bromobutyrate group, are first immobilized on the substrate surface. nih.govnih.gov The substrate, now coated with initiators, is then exposed to a monomer and a catalyst system, initiating polymerization directly from the surface. nih.gov This method allows for the growth of high-density polymer brushes, where the polymer chains are tethered at one end to the surface. nih.gov

This technique has been used to modify a wide variety of substrates, including inorganic materials like silica (B1680970) and gold, as well as organic polymer films. nih.govnih.govcore.ac.uk For example, α-bromobutyrate ester moieties attached to alkanethiol scaffolds can be used to initiate ATRP from gold surfaces. core.ac.uk The resulting polymer-grafted surfaces can exhibit altered properties such as wettability, adhesion, and biocompatibility, depending on the nature of the grafted polymer. sigmaaldrich.comnih.gov

Table 2: Substrate Modification via "Grafting-From" using Bromobutyrate Initiators
SubstrateInitiator TypePolymer GraftedApplication/PurposeReference
Gold Nanorods (GNRs)α-bromobutyrate ester on alkanethiol scaffoldPoly(N-isopropylacrylamide) (PNIPAM)Create thermo-responsive surfaces for sensing applications. core.ac.uk
Polydopamine (PDA) Coatingsα-bromoisobutyryl-functionalized PDAVarious methacrylatesFunctionalization of a range of organic and inorganic surfaces. nih.gov
Silicon Wafers/Quartz PlatesBromo-tris(2,4,6-trimethylbenzoyl)germaneAcrylamide, Perfluorodecyl acrylateCreate surfaces with specific wettability (hydrophilic/hydrophobic). nih.gov
Poly(ethylene terephthalate) (PET) fibersSurface-initiated ATRP4-vinylpyridine (4-VP), methacrylic acid (MAA)Creation of functional fibers with modified chemical properties. nih.gov

The functionalization of nanomaterials is a key step in preparing them for biomedical and electronic applications. mdpi.comnih.gov SI-ATRP using bromobutyrate initiators allows for precise control over the polymer shells grown on nanoparticles, which can enhance their stability, solubility, and biocompatibility. nih.govresearchgate.net For instance, gold nanorods have been functionalized with thermo-responsive polymers using bromobutyrate initiators, creating smart materials that change their properties in response to temperature. core.ac.uk

Similarly, the surfaces of existing polymers can be functionalized to introduce new properties. beilstein-journals.org By incorporating bromobutyrate initiating sites onto a polymer backbone, graft copolymers can be synthesized where new polymer chains grow from the original polymer. This approach is used to create "molecular brushes" or densely grafted copolymers, which have unique solution and bulk properties. acs.org This method provides a versatile platform for designing materials with tailored surface chemistry for applications such as drug delivery and advanced coatings. google.commdpi.com

Development of Functional Polymers for Specific Applications

The ultimate goal of controlling polymer synthesis is to develop materials with specific functions tailored to particular applications. The use of bromobutyrate initiators and the polymers derived from them has led to significant advancements in several areas. For example, the synthesis of vinyl bromobutanoate and its subsequent polymerization via Reversible Addition-Fragmentation Chain Transfer (RAFT/MADIX) leads to polymers with pendent bromine groups. acs.orgnih.gov These bromine groups can be further modified through post-polymerization reactions, such as azidation, to introduce a wide range of functionalities. acs.org

In biomedical engineering, bromobutyrate-based compounds are used to create functional polymers for tissue engineering and drug delivery. ontosight.ai The ability to form well-defined, cross-linked polymer networks allows for the design of scaffolds with tailored mechanical properties and degradation rates. ontosight.ai Furthermore, block copolymers synthesized using bromobutyrate initiators can self-assemble into nanostructures like micelles, which are used as carriers for targeted drug delivery. mdpi.com The precise control afforded by these initiators also enables the synthesis of degradable polymers, such as those containing ester linkages in their backbone, which are of great interest for creating environmentally friendly plastics and temporary medical implants. acs.orgchinesechemsoc.org

Stereochemical Considerations and Enantiomeric Studies of 2 Bromobutyric Acid Derivatives

Chiral Properties and Stereogenic Centers at the 2-Position

The chemical structure of 2-bromobutyric acid (CH₃CH₂CH(Br)CO₂H) features a carbon atom at the second position (C2) that is bonded to four different substituent groups: a hydrogen atom (-H), a bromine atom (-Br), a methyl group (-CH₃CH₂), and a carboxyl group (-COOH). wikipedia.orginnospk.com A carbon atom with four non-identical substituents is defined as a stereogenic center, which is the source of chirality in the molecule. pdx.edu

This structural arrangement means that 2-bromobutyric acid is a chiral compound and can exist as a pair of non-superimposable mirror images. wikipedia.orgpdx.edu These two forms are known as enantiomers: (R)-2-bromobutyric acid and (S)-2-bromobutyric acid. wikipedia.orgbiosynth.com The salt, sodium 2-bromobutyrate (B1202233), retains this chirality in its anion. Enantiomers share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. nih.gov However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and in their interactions with other chiral molecules. pdx.edunih.gov The (S)-enantiomer has been noted for its biological activity, whereas the (R)-enantiomer is considered biologically inactive. biosynth.com

Methodologies for Optical Resolution of Enantiomers

Optical resolution is the process of separating a racemic mixture, which contains equal amounts of both enantiomers, into its individual, optically pure components. libretexts.org Since enantiomers have nearly identical physical properties, this separation cannot be achieved by standard techniques like distillation or simple crystallization. nih.govlibretexts.org

A common strategy for resolving carboxylic acids like 2-bromobutyric acid is classical resolution, which involves the use of a chiral resolving agent. libretexts.orgmdpi.com This method relies on reacting the racemic acid with a single, pure enantiomer of a chiral base. This reaction converts the pair of enantiomers into a pair of diastereomers. For instance, racemic 2-bromobutyric acid can be resolved using strychnine, a naturally occurring chiral alkaloid. wikipedia.org The reaction forms two different diastereomeric salts: ((R)-2-bromobutyrate)-((+)-strychnine) and ((S)-2-bromobutyrate)-((+)-strychnine).

Unlike enantiomers, diastereomers have different physical properties, including solubility. mdpi.com This difference allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of 2-bromobutyric acid can be recovered by treating the separated salts with a strong acid to protonate the carboxylate and remove the chiral resolving agent.

Advanced Chromatographic Techniques for Enantioseparation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and determination of enantiomeric purity of chiral compounds. csfarmacie.cz For chiral separations, the direct method, which employs a chiral stationary phase (CSP), is often preferred. eijppr.comnih.gov Alternatively, indirect methods involve derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Indirect enantioseparation via pre-column derivatization is a robust strategy that involves converting the enantiomeric pair into diastereomeric derivatives. nih.gov This is achieved by reacting the analyte with a chiral derivatizing agent (CDA). nih.gov The resulting diastereomers possess different physical properties and can be separated using conventional, non-chiral (achiral) stationary phases in HPLC. mdpi.com

For α-bromobutyric acid, an effective method involves derivatizing its carboxyl group. researchgate.net A specific strategy is the reaction of α-bromobutyric acid with aniline (B41778) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net This reaction forms diastereomeric amide derivatives that can be effectively separated and quantified using a standard reversed-phase HPLC column. researchgate.net The choice of CDA is crucial, as it must react efficiently and create diastereomers with sufficient chromatographic resolution. nih.gov

The direct separation of enantiomers using HPLC relies on chiral stationary phases (CSPs). eijppr.com These phases are composed of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. mdpi.com Enantioseparation occurs because the two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, and these complexes have different binding energies. eijppr.com The enantiomer that forms the more stable complex is retained longer on the column, resulting in separation.

A variety of CSPs have been developed, including:

Pirkle-type (brush-type) CSPs: These feature small chiral molecules covalently bonded to the support and often rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. eijppr.commdpi.comsemanticscholar.org

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs. mdpi.com

Macrocyclic Antibiotic CSPs: These are effective for separating a broad range of chiral compounds, including carboxylic acids, and can be operated in various mobile phase modes (reversed-phase, normal-phase, polar organic). csfarmacie.czsigmaaldrich.com

Tartaric Acid-Derived CSPs: For the enantioseparation of derivatized α-bromobutyric acid, CSPs based on a network polymer derived from L-tartaric acid have been studied and shown to be effective. researchgate.net

The composition of the mobile phase is also critical for achieving optimal separation. Organic modifiers like methanol, ethanol (B145695), or acetonitrile (B52724) are used to adjust the retention and selectivity of the separation. csfarmacie.cz Acidic or basic additives can also be incorporated to control the ionization state of the analyte and the stationary phase, which can significantly influence the chiral recognition mechanism. mdpi.com

Influence of Stereochemistry on Reaction Pathways and Product Selectivity

The three-dimensional arrangement of atoms in enantiomers, while identical in an achiral context, leads to profound differences in their reactivity within a chiral environment. nih.gov When a chiral molecule like (R)- or (S)-2-bromobutyrate interacts with another chiral entity, such as an enzyme, a chiral catalyst, or a chiral reagent, the spatial orientation of its substituents dictates the efficiency and outcome of the interaction.

The transition states formed during the reaction of each enantiomer with a chiral partner are diastereomeric. Because diastereomeric transition states have different energy levels, the rates of reaction for the two enantiomers will be different. This phenomenon, known as kinetic resolution, is a cornerstone of stereoselective synthesis.

This principle is particularly relevant in biological systems, where enzymes, which are themselves chiral, often exhibit high stereospecificity. An enzyme's active site is shaped to accommodate a substrate with a specific stereochemistry, much like a lock accepts only a specific key. Consequently, one enantiomer of a compound may act as a substrate while the other may be inactive or even act as an inhibitor. This is observed with 2-bromobutyric acid, where the (S)-enantiomer is reported to be biologically active, while the (R)-enantiomer is not. biosynth.com In synthetic chemistry, the stereochemistry of a starting material like sodium 2-bromobutyrate can determine the stereochemical outcome of a reaction, influencing which of several possible stereoisomeric products is formed.

Computational and Theoretical Chemistry Investigations of 2 Bromobutyrate Systems

Quantum Chemical Calculations for Reaction Mechanisms and Energetic Profiles

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions and determining their energetic landscapes.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. For 2-bromobutyrate (B1202233), MD simulations could be used to investigate its conformational flexibility. By simulating the motion of the molecule over time, researchers can identify the most stable conformations and the dynamics of interconversion between them. This is particularly important for understanding how the molecule's shape influences its interactions with its environment, including solvent molecules and other chemical species.

Theoretical Studies on Intermolecular Interactions and Enantiomer Recognition

As 2-bromobutyrate is a chiral molecule, understanding the interactions between its enantiomers is of significant interest. Theoretical studies can be used to investigate the nature of these intermolecular interactions. This could involve calculating the interaction energies between two 2-bromobutyrate molecules in different orientations to understand the forces that govern their association. Furthermore, computational models can be used to study the process of enantiomer recognition, for instance, by simulating the interaction of the different enantiomers with a chiral stationary phase in chromatography to elucidate the mechanism of separation.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are also valuable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For 2-bromobutyrate, quantum chemical calculations could be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By comparing these predicted spectra with experimental data, researchers can confirm the structure of the molecule and gain a more detailed understanding of its vibrational modes and electronic environment.

Q & A

Q. What are the standard synthetic routes for preparing sodium 2-bromobutyrate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or ester hydrolysis. For example, ethyl 2-bromobutyrate (CAS 533-68-6) can undergo saponification using sodium hydroxide to yield the sodium salt. Reaction parameters such as solvent polarity (e.g., ethanol vs. water), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents significantly impact yield. Catalytic methods using sulfuric acid or AIBN (azobisisobutyronitrile) have also been reported for bromination of precursor acids . Purification often involves recrystallization or chromatographic separation (e.g., HPLC for intermediates) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

Key methods include:

  • NMR spectroscopy : To confirm bromine substitution at the C2 position and assess stereochemical purity.
  • HPLC-MS : For quantifying trace impurities (e.g., unreacted precursors or byproducts) and verifying molecular weight.
  • Titration : To determine the concentration of the sodium salt via acid-base titration.
  • Thermogravimetric analysis (TGA) : To evaluate thermal stability and hygroscopicity. Precision in measurements (e.g., reporting to three significant figures) is critical to ensure reproducibility .

Q. How do solvent choice and pH affect the stability of this compound in aqueous solutions?

this compound is prone to hydrolysis in acidic or highly basic conditions. In neutral aqueous solutions (pH 6–8), it remains stable for short-term storage at 4°C. Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate degradation at elevated temperatures. Stability studies should include kinetic assays under varying pH and temperature conditions to identify optimal storage protocols .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in reported reaction yields for this compound synthesis?

Yield variations often stem from competing side reactions, such as elimination (forming alkenes) or over-bromination. For example, using N-bromosuccinimide (NBS) with AIBN in CCl₄ minimizes radical-initiated side reactions compared to H₂SO₄-catalyzed methods. Advanced kinetic modeling or isotopic labeling (e.g., ²H or ¹³C) can elucidate pathways and optimize conditions .

Q. How can this compound be functionalized for applications in radiopharmaceuticals or PET imaging?

Radiolabeling with ¹⁸F via nucleophilic substitution (e.g., using methyl 2-bromobutyrate as a precursor) has been explored for PET tracers like 2-¹⁸F-fluorobutyric acid. Key challenges include minimizing racemization during labeling and ensuring radiochemical purity (>95%). Purification via semi-preparative HPLC and validation using in vitro/in vivo models are critical steps .

Q. What strategies resolve contradictions in literature data on the compound’s toxicity and biocompatibility?

Discrepancies in LD₅₀ values (e.g., 310 mg/kg in mice) may arise from differences in administration routes or purity. Systematic meta-analyses of toxicity studies, combined with in vitro assays (e.g., cell viability and apoptosis markers), are recommended to establish safety thresholds. Cross-referencing with structurally similar compounds (e.g., sodium phenylbutyrate) can provide additional context .

Q. How can computational chemistry predict this compound’s reactivity in novel synthetic or biological systems?

Density functional theory (DFT) simulations can model electrophilic reactivity at the α-carbon, predicting regioselectivity in nucleophilic attacks. Molecular docking studies may also forecast interactions with enzymes (e.g., histone deacetylases), guiding drug-design applications. Validation through experimental kinetics or crystallography is essential .

Methodological Guidelines

  • Experimental Design : Use controlled variables (solvent, catalyst, temperature) and replicate trials (n ≥ 3) to ensure statistical significance .
  • Data Interpretation : Apply ANOVA or t-tests to compare yields or toxicity data, specifying p-values (e.g., p < 0.05) to avoid ambiguous claims of "significance" .
  • Literature Gaps : Prioritize studies addressing under-explored areas, such as enantioselective synthesis or metabolic pathways in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.